

Application Note: C-5 Functionalization of 6-(Dimethylamino)pyrimidin-4-ol

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Compound of Interest

Compound Name: 6-(Dimethylamino)pyrimidin-4-ol

CAS No.: 1124-21-6

Cat. No.: B073765

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Introduction & Chemical Space Analysis

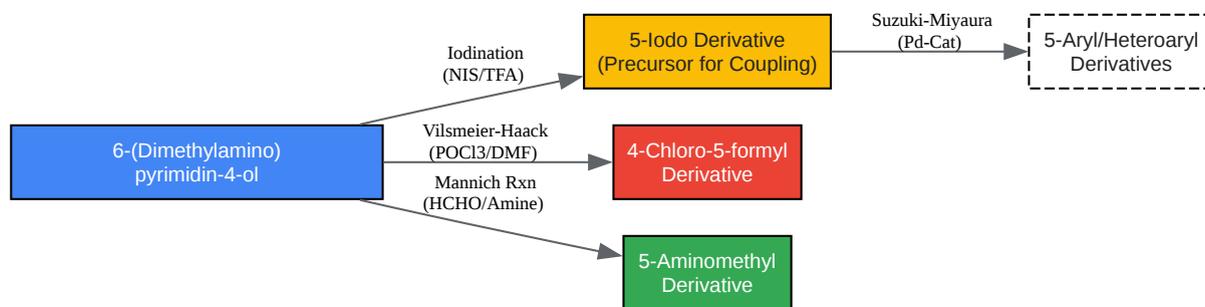
The **6-(dimethylamino)pyrimidin-4-ol** scaffold is a "privileged structure" in drug discovery, serving as a core for kinase inhibitors (e.g., CDK, mTOR) and antiviral agents.

Electronic Structure & Reactivity

- **Tautomerism:** While often named as the "4-ol" (enol), this compound exists predominantly as the 4(3H)-one (keto) tautomer in solution and solid state.
- **C-5 Nucleophilicity:** The C-5 position is the "para" position relative to the strong electron-donating dimethylamino group (-NMe₂). This makes C-5 highly susceptible to Electrophilic Aromatic Substitution (EAS).
- **Strategic Divergence:** Functionalization at C-5 allows for the introduction of aryl groups (via cross-coupling), aldehydes (for heterocycle annulation), or solubilizing amine tails.

Strategic Reaction Map

The following diagram illustrates the primary workflows for diversifying this scaffold.



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Caption: Strategic divergence from the parent scaffold. Note that Vilsmeier-Haack conditions typically chlorinate the C-4 position while formylating C-5.

Protocol A: C-5 Iodination (The Gateway Step)

Iodination is the most versatile first step, creating a handle for Palladium-catalyzed cross-couplings. While N-iodosuccinimide (NIS) is standard, the use of TFA/TFAA (Trifluoroacetic acid/anhydride) is critical for electron-rich pyrimidines to ensure regioselectivity and high yields.

Mechanism & Rationale

The -NMe₂ group activates the ring, but the 4-oxo group can reduce reactivity compared to pure anilines. TFA protonates the N-3 position, preventing N-iodination, while TFAA acts as a water scavenger and activates NIS.

Detailed Protocol

Reagents:

- Substrate: **6-(Dimethylamino)pyrimidin-4-ol** (1.0 equiv)
- Reagent: N-Iodosuccinimide (NIS) (1.1 equiv)
- Solvent: Acetonitrile (MeCN) or TFA (if solubility is poor)
- Catalyst: TFA (0.1 equiv)

Step-by-Step Workflow:

- Dissolution: Dissolve 10 mmol of **6-(dimethylamino)pyrimidin-4-ol** in 20 mL of dry MeCN. If the substrate is insoluble, use pure TFA as the solvent.
- Addition: Cool the solution to 0°C. Add NIS (11 mmol) portion-wise over 10 minutes to avoid exotherms.
- Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (5% MeOH in DCM). The product usually appears as a less polar spot.
- Quench: Pour the reaction mixture into 50 mL of saturated aqueous Na₂S₂O₃ (sodium thiosulfate) to reduce excess iodine (indicated by the disappearance of brown color).
- Isolation:
 - If solid precipitates: Filter, wash with water and cold ether.
 - If soluble: Extract with EtOAc (3x), dry over Na₂SO₄, and concentrate.
- Purification: Recrystallize from Ethanol/Water if necessary.

Expected Yield: 85–95% Product: 5-Iodo-6-(dimethylamino)pyrimidin-4(3H)-one.

Protocol B: Vilsmeier-Haack Formylation

This reaction introduces a formyl group (-CHO) at C-5. Crucial Note: Under standard Vilsmeier conditions (POCl₃/DMF), the C-4 hydroxyl group is almost invariably converted to a C-4 Chloride. This yields 4-chloro-6-(dimethylamino)pyrimidine-5-carbaldehyde, a highly valuable intermediate for S_NAr displacements.

Detailed Protocol

Reagents:

- Substrate: **6-(Dimethylamino)pyrimidin-4-ol** (1.0 equiv)
- Reagent: POCl₃ (Phosphorus oxychloride) (3.0 equiv)

- Reagent: DMF (Dimethylformamide) (5.0 equiv - acts as reagent and solvent)

Step-by-Step Workflow:

- Vilsmeier Reagent Formation: In a flame-dried flask under Argon, cool dry DMF (5.0 equiv) to 0°C. Add POCl₃ (3.0 equiv) dropwise. Stir for 30 mins at 0°C until a white/yellow semi-solid (Vilsmeier salt) forms.
- Substrate Addition: Dissolve the substrate in a minimum amount of DMF and add it dropwise to the Vilsmeier reagent at 0°C.
- Heating: Warm the mixture to 80–90°C and stir for 3–5 hours. The reaction will turn dark orange/red.
- Hydrolysis (Critical): Cool to RT. Pour the mixture slowly onto crushed ice/water (exothermic!). Neutralize carefully with solid NaOAc or saturated NaHCO₃ to pH 7–8. Stir for 1 hour to hydrolyze the iminium intermediate to the aldehyde.
- Extraction: Extract with DCM (3x). The 4-chloro product is lipophilic.
- Purification: Flash chromatography (Hexane/EtOAc).

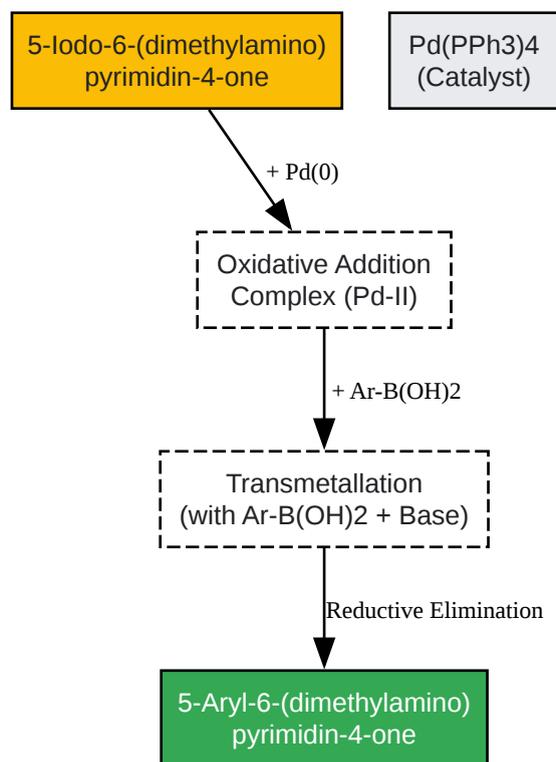
Product: 4-Chloro-6-(dimethylamino)pyrimidine-5-carbaldehyde. (Note: If the 4-OH is strictly required, acidic hydrolysis of the 4-Cl product with 2N HCl at reflux can restore the hydroxyl group, though this may degrade the aldehyde).

Protocol C: Suzuki-Miyaura Cross-Coupling

Using the 5-iodo intermediate from Protocol A, this step introduces aryl or heteroaryl diversity.

Cross-Coupling Workflow

The following diagram outlines the catalytic cycle and key intermediates.



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Caption: Palladium-catalyzed cycle converting the 5-iodo precursor to the 5-aryl derivative.

Detailed Protocol

Reagents:

- Substrate: 5-Iodo-6-(dimethylamino)pyrimidin-4-one (1.0 equiv)
- Boronic Acid: Ar-B(OH)₂ (1.5 equiv)
- Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (for sterically hindered cases)
- Base: Na₂CO₃ (2M aqueous solution, 3.0 equiv)
- Solvent: 1,4-Dioxane or DME (Dimethoxyethane)

Step-by-Step Workflow:

- Degassing: Combine substrate, boronic acid, and solvent in a microwave vial or pressure tube. Bubble Nitrogen/Argon through the solution for 10 minutes (Critical to prevent Pd oxidation).
- Catalyst Addition: Add Pd catalyst and aqueous base. Seal the vessel immediately.
- Reaction: Heat to 90–100°C (oil bath) or 110°C (Microwave, 30 mins).
- Workup: Filter through a Celite pad to remove Palladium black. Wash with MeOH. Concentrate the filtrate.
- Purification: Flash chromatography (DCM/MeOH gradients).

Summary of Reaction Conditions

Transformation	Reagents	Key Conditions	Typical Yield	Ref
C-5 Iodination	NIS, TFA	0°C to RT, MeCN	85-95%	[1]
C-5 Formylation	POCl ₃ , DMF	0°C to 90°C	60-75%	[2]
C-5 Mannich	HCHO, 2° Amine	Reflux, EtOH	70-85%	[3]
Suzuki Coupling	Pd(PPh ₃) ₄ , Base	90°C, Dioxane/H ₂ O	50-80%	[4]

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